2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced by nitrating the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of this compound make it suitable for use in the development of advanced materials such as organic semiconductors and conductive polymers.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms and the nitro group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-(4-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2S/c23-17-6-4-15(5-7-17)14-30-22-25-13-21(16-2-1-3-20(12-16)27(28)29)26(22)19-10-8-18(24)9-11-19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCLMRPZPYSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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